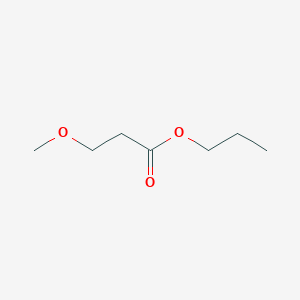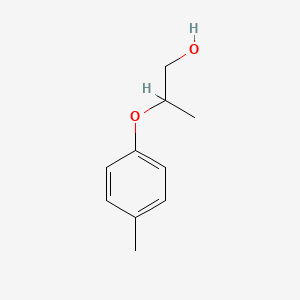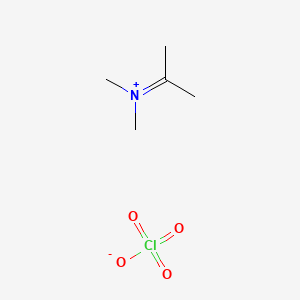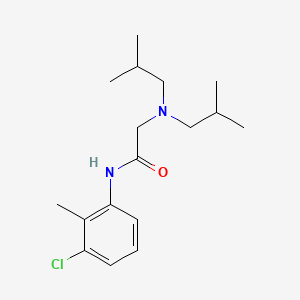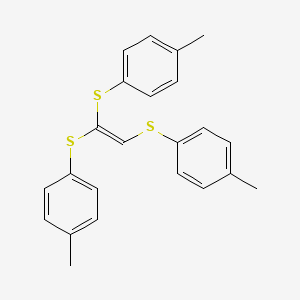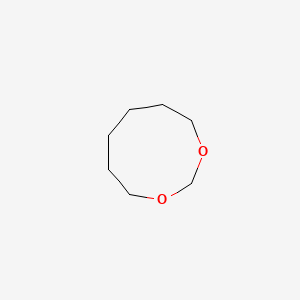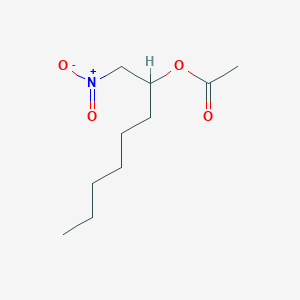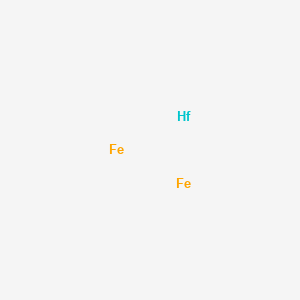
Hafnium;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium-iron compounds are a class of intermetallic compounds that combine the unique properties of hafnium and iron. Hafnium, represented by the symbol Hf, is a transition metal known for its high melting point, corrosion resistance, and ability to absorb neutrons. Iron, represented by the symbol Fe, is a well-known metal with significant applications in construction, manufacturing, and various industrial processes. When combined, hafnium and iron form compounds that exhibit unique physical and chemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Hafnium-iron compounds can be synthesized through various methods, including solid-state reactions, mechanical alloying, and chemical vapor deposition. One common method involves the direct reaction of hafnium and iron powders at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The mixture is heated to temperatures ranging from 1200°C to 1500°C, allowing the elements to diffuse and form intermetallic compounds such as HfFe2 and Hf2Fe.
Industrial Production Methods
In industrial settings, hafnium-iron compounds are often produced using arc melting or induction melting techniques. These methods involve melting a mixture of hafnium and iron in a controlled environment, followed by rapid cooling to form the desired intermetallic phases. The resulting ingots are then subjected to further processing, such as annealing and mechanical working, to achieve the desired microstructure and properties.
化学反応の分析
Types of Reactions
Hafnium-iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of hafnium and iron, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Hafnium-iron compounds can be oxidized in the presence of oxygen or air at elevated temperatures. The oxidation process typically forms hafnium oxide (HfO2) and iron oxide (Fe2O3).
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen or carbon monoxide to convert oxides back to their metallic forms.
Substitution: Substitution reactions can occur when hafnium-iron compounds react with halogens, forming halides such as hafnium tetrachloride (HfCl4) and iron chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include hafnium oxide, iron oxide, hafnium halides, and iron halides. These products have various applications in catalysis, electronics, and materials science.
科学的研究の応用
Hafnium-iron compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: Hafnium-iron compounds are used as catalysts in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Research is being conducted on the potential use of hafnium-iron compounds in biomedical applications, such as drug delivery and imaging.
Medicine: Hafnium-iron compounds are being explored for their potential use in radiation therapy due to their high neutron absorption cross-section.
Industry: These compounds are used in the production of high-temperature alloys, coatings, and electronic components. Their high melting points and corrosion resistance make them suitable for use in extreme environments.
作用機序
The mechanism of action of hafnium-iron compounds depends on their specific application. In catalysis, the compounds facilitate chemical reactions by providing active sites for reactants to interact. In radiation therapy, hafnium-iron compounds absorb neutrons and release energy, which can be used to target and destroy cancer cells. The molecular targets and pathways involved vary depending on the specific compound and application.
類似化合物との比較
Hafnium-iron compounds can be compared with other intermetallic compounds, such as those formed with zirconium, titanium, and niobium. Some similar compounds include:
Zirconium-iron (ZrFe2): Similar to hafnium-iron, zirconium-iron compounds exhibit high melting points and corrosion resistance. hafnium-iron compounds have a higher neutron absorption cross-section, making them more suitable for nuclear applications.
Titanium-iron (TiFe2): Titanium-iron compounds are known for their lightweight and high strength. While hafnium-iron compounds are heavier, they offer better thermal stability and resistance to oxidation.
Niobium-iron (NbFe2): Niobium-iron compounds have excellent superconducting properties, whereas hafnium-iron compounds are more commonly used in high-temperature and high-stress environments.
特性
CAS番号 |
12023-12-0 |
|---|---|
分子式 |
Fe2Hf |
分子量 |
290.18 g/mol |
IUPAC名 |
hafnium;iron |
InChI |
InChI=1S/2Fe.Hf |
InChIキー |
HGWOBERUERISLJ-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Fe].[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


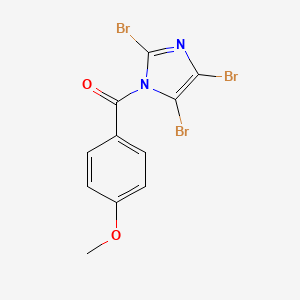
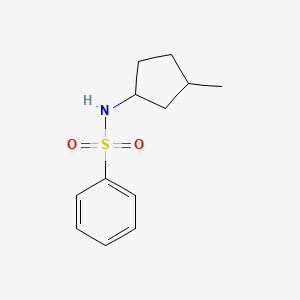
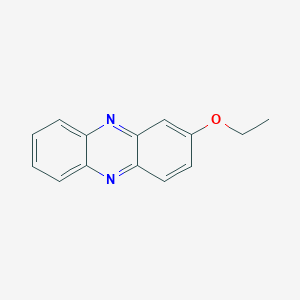

![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
